Ethoprophos

Description

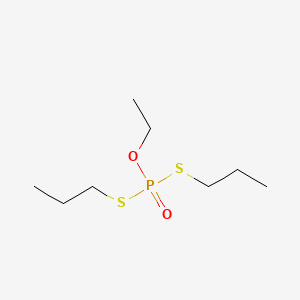

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYFKVYYMZPMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O2PS2 | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032611 | |

| Record name | Ethoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethorop is one of a family of organophosphorus pesticides. It is combustible though it may require some effort to ignite. It is very toxic by skin absorption and inhalation. It may or may not be water soluble., Pale yellow liquid; [Merck Index] Colorless to yellow liquid with a strong odor of mercaptans; [Reference #1], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

187 to 196 °F at 0.2 mmHg (EPA, 1998), 86-91 °C @ 0.2 mm Hg, at 0.03kPa: 86-91 °C | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Readily sol in most organic solvents, SOLUBLE IN KEROSENE, Solubility >300 g/kg @ 20 °C in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane, In water, 750 mg/l @ 20-25 °C, Solubility in water, g/100ml at 20 °C: 0.075 | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.094 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.094 g/cu cm @ 20 °C, Relative density (water = 1): 1.09 | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.4 | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00035 mmHg at 78.8 °F (EPA, 1998), 0.00035 [mmHg], 3.8X10-4 mm Hg @ 20-25 °C, Vapor pressure, Pa at 20-25 °C: 0.05 | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow liquid, Pale yellow oil | |

CAS No. |

13194-48-4 | |

| Record name | ETHOPROPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoprophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoprop [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoprophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOPROPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765Y5683OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-13 °C | |

| Record name | ETHOPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHOPROPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Ethoprophos as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos, an organophosphate nematicide and insecticide, exerts its potent biological activity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the mechanism of action of ethoprophos as an AChE inhibitor, detailing its kinetic parameters, the experimental protocols for its characterization, and the molecular interactions that govern its inhibitory function.

Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

Ethoprophos belongs to the class of organophosphorus compounds that act as irreversible inhibitors of acetylcholinesterase. The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibitory action of ethoprophos involves the phosphorylation of a serine residue (Ser200) within the catalytic triad (B1167595) of the AChE active site. This process can be summarized in the following key steps:

-

Formation of a Michaelis-like Complex: Ethoprophos initially binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex.

-

Phosphorylation: The phosphorus atom of ethoprophos is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphyl-enzyme complex.

-

Release of the Leaving Group: Concurrently with phosphorylation, a leaving group is displaced from the ethoprophos molecule.

-

Aging: The phosphorylated enzyme can undergo a further chemical modification known as "aging." This process involves the dealkylation of the phosphyl-enzyme complex, resulting in a more stable, negatively charged conjugate that is highly resistant to reactivation.[1]

The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft, leading to persistent stimulation of cholinergic receptors and subsequent disruption of normal nerve function.[2]

Quantitative Inhibition Data

The potency of ethoprophos and other organophosphate inhibitors against acetylcholinesterase is quantified through various kinetic parameters. The following tables summarize key inhibition constants from the literature.

| Compound | Enzyme Source | Inhibition Constant (k_i) (M⁻¹min⁻¹) | Reference |

| Ethoprophos | Human Acetylcholinesterase | 64,940 ± 2,114 | |

| Ethoprophos | Human Butyrylcholinesterase | 15,840 ± 1,658 | |

| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [3] |

| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [3] |

| Compound | Enzyme Source | IC₅₀ (nM) | Reference |

| Profenofos (B124560) | Human Recombinant AChE | 302 | [4] |

| Profenofos | Human Erythrocyte AChE | 350 | [4] |

| Profenofos | Rat Red Blood Cell AChE | 312 | [4] |

| Chlorpyrifos | Human Red Blood Cell AChE | 120 | [5] |

| Paraoxon-ethyl | Red Blood Cell AChE | ~75-90 | [6] |

| Compound | Enzyme Source | K_i (µM) | k_max (min⁻¹) | Reference |

| Ethoprophos | Human Butyrylcholinesterase | 36.42 ± 6.68 | 0.58 ± 0.05 |

Experimental Protocols

The characterization of acetylcholinesterase inhibitors like ethoprophos relies on robust and standardized experimental protocols. The most widely used method is the spectrophotometric assay developed by Ellman.

Protocol: Determination of Acetylcholinesterase Inhibition by Ethoprophos using the Ellman Method

1. Principle:

This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE. The absorbance of the yellow-colored TNB is monitored spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of TNB formation.[7][8][9]

2. Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, recombinant human AChE)

-

Ethoprophos (or other organophosphate inhibitor)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., ethanol, DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of ethoprophos in the appropriate solvent.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain phosphate buffer, DTNB, and ATCh.

-

Control wells (100% activity): Contain AChE, phosphate buffer, DTNB, solvent (without inhibitor), and ATCh.

-

Test wells: Contain AChE, phosphate buffer, DTNB, ethoprophos dilution, and ATCh.

-

-

Pre-incubation:

-

Add AChE solution, phosphate buffer, and DTNB to all wells except the blank.

-

Add the ethoprophos dilutions to the test wells and the corresponding solvent to the control wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37 °C) to allow the inhibitor to interact with the enzyme.[10]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCh solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm in kinetic mode for a set duration (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).[10]

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each ethoprophos concentration using the formula: % Inhibition = 100 * (Rate_control - Rate_test) / Rate_control

-

Plot the percentage of inhibition against the logarithm of the ethoprophos concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (K_i) can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using methods such as Dixon or Lineweaver-Burk plots.

Signaling Pathways and Molecular Interactions

The inhibition of acetylcholinesterase by ethoprophos directly impacts cholinergic signaling pathways throughout the central and peripheral nervous systems. The resulting accumulation of acetylcholine leads to hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.

Molecular Interactions within the Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge lined with numerous aromatic amino acid residues. Molecular docking studies provide insights into the specific interactions between ethoprophos and the active site residues.

Key residues involved in the binding and inhibition process include:

-

Catalytic Triad: Ser200, His440, and Glu327 are directly involved in the hydrolysis of acetylcholine and the phosphorylation by organophosphates.[11]

-

Anionic Subsite: Tryptophan (Trp84) plays a crucial role in binding the positively charged quaternary amine of acetylcholine through cation-π interactions. This site is also important for the initial binding of organophosphate inhibitors.[12]

-

Acyl Pocket: Residues such as Phe295 and Phe297 form a hydrophobic pocket that accommodates the acetyl group of acetylcholine.[13]

-

Oxyanion Hole: Gly121, Gly122, and Ala204 stabilize the transition state during catalysis.[14]

Ethoprophos, upon entering the active site gorge, orients itself for the nucleophilic attack by Ser200. The propyl groups of ethoprophos are likely to engage in hydrophobic interactions with aromatic residues lining the gorge, contributing to the stability of the initial enzyme-inhibitor complex.

Experimental Workflow

A typical experimental workflow for characterizing a novel acetylcholinesterase inhibitor like ethoprophos involves a series of in vitro assays to determine its potency and mechanism of inhibition.

Conclusion

Ethoprophos is a potent, irreversible inhibitor of acetylcholinesterase, acting through the covalent modification of the active site serine residue. Its mechanism of action is characteristic of organophosphate pesticides, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The quantitative assessment of its inhibitory activity, through the determination of kinetic parameters such as k_i and IC₅₀, is crucial for understanding its toxicological profile and for the development of potential countermeasures. The experimental protocols and molecular interaction models presented in this guide provide a foundational framework for researchers and scientists engaged in the study of acetylcholinesterase inhibitors and the broader field of neurotoxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of TRP84 in catalytic power and the specificity of AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peerj.com [peerj.com]

- 14. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Elucidation of Ethoprophos: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoprophos, chemically known as O-ethyl S,S-dipropyl phosphorodithioate (B1214789), is a broad-spectrum organophosphate nematicide and soil insecticide.[1] First introduced in 1966, it is utilized to control a variety of soil-dwelling pests in crops such as potatoes, bananas, and sugarcane.[1] Its mode of action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and nematodes.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for ethoprophos and the spectroscopic methods used for its structural elucidation. Detailed experimental protocols derived from patent literature are presented, along with a summary of its physicochemical properties.

Physicochemical Properties of Ethoprophos

Ethoprophos is a clear, colorless to pale yellow liquid characterized by a strong mercaptan-like odor.[2] It is sparingly soluble in water but exhibits good solubility in many organic solvents. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | O-ethyl S,S-dipropyl phosphorodithioate | [2] |

| CAS Number | 13194-48-4 | [2] |

| Molecular Formula | C₈H₁₉O₂PS₂ | [2] |

| Molecular Weight | 242.34 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mercaptan-like | [2] |

| Density | 1.094 g/mL at 20 °C | |

| Boiling Point | 86-91 °C at 0.2 mmHg | |

| Melting Point | < -70 °C | [2] |

| Water Solubility | 750 mg/L at 20-25 °C | [4] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol (B145695), xylene, etc. | [4] |

| Vapor Pressure | 46.5 mPa at 26 °C | |

| Log P (Kow) | 3.59 |

Synthesis of Ethoprophos

Several synthetic routes for ethoprophos have been developed, with the most common methods starting from phosphorus oxychloride or phosphorus trichloride (B1173362). Alternative methods utilizing O,O-diethyldithiophosphoric acid have also been reported in patent literature.

Synthesis from Phosphorus Oxychloride

This is a widely cited method for the preparation of ethoprophos. The reaction involves the sequential addition of propanethiol and ethanol to phosphorus oxychloride.

Caption: Synthesis of Ethoprophos from Phosphorus Oxychloride.

-

Step 1: Reaction with n-Propanethiol: To a solution of phosphorus oxychloride in an inert solvent (e.g., toluene) under an inert atmosphere, two equivalents of n-propanethiol are added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified period to form the S,S-dipropyl phosphorodichloridothioate intermediate.

-

Step 2: Reaction with Sodium Ethoxide: One equivalent of sodium ethoxide is then added to the reaction mixture. The temperature is gradually raised, and the reaction is allowed to proceed to completion.

-

Step 3: Work-up and Purification: The reaction mixture is washed with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure ethoprophos.

Synthesis from Phosphorus Trichloride

This alternative pathway involves the initial formation of an intermediate, ethoxy-bis(propylsulfanyl)phosphane, which is subsequently oxidized to yield ethoprophos.

Caption: Synthesis of Ethoprophos from Phosphorus Trichloride.

-

Step 1: Formation of Ethoxy-bis(propylsulfanyl)phosphane: Phosphorus trichloride is reacted with n-propanethiol and sodium ethoxide in an appropriate solvent. The stoichiometry is carefully controlled to favor the formation of the desired intermediate.

-

Step 2: Oxidation: The resulting ethoxy-bis(propylsulfanyl)phosphane is then oxidized using hydrogen peroxide. The oxidation is typically carried out at a low temperature to control the exothermicity of the reaction.

-

Step 3: Work-up and Purification: The work-up and purification procedures are similar to those described for the phosphorus oxychloride method, involving washing, drying, and vacuum distillation.

Synthesis from O,O-Diethyldithiophosphoric Acid (Patent Literature Method)

Chinese patents describe a multi-step synthesis starting from O,O-diethyldithiophosphoric acid.[5][6] This method involves an initial alkylation, followed by an ammonolysis-rearrangement and a final alkylation step.

Caption: Synthesis of Ethoprophos from O,O-Diethyldithiophosphoric Acid.

-

Step 1: Preparation of O,O-diethyl S-n-propyl phosphorodithioate: O,O-diethyldithiophosphoric acid is reacted with 1-bromopropane in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in an aqueous solution. The reaction is heated to 65-90 °C for 2-10 hours. After cooling, the organic layer containing the intermediate is separated.

-

Step 2: Ammonolysis and Rearrangement: The intermediate from the previous step is reacted with dimethylamine at a temperature of 50-80 °C for 5-18 hours.

-

Step 3: Final Alkylation: The product from the ammonolysis-rearrangement step is then reacted with 1-bromopropane in the presence of a phase-transfer catalyst at 30-60 °C for 2-7 hours. The reaction mixture is then washed, and low-boiling components are removed under reduced pressure to yield ethoprophos. A reported yield for this process is 79%, with a purity of 92%.

Structural Elucidation of Ethoprophos

The structure of ethoprophos is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For ethoprophos, ¹H, ¹³C, and ³¹P NMR would be used.

-

¹H NMR: The proton NMR spectrum of ethoprophos would show distinct signals for the ethyl and propyl groups. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The two S-propyl groups would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the sulfur atoms. The integration of these signals would correspond to the number of protons in each group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of their chemical environment (e.g., carbons adjacent to oxygen or sulfur).

-

³¹P NMR: The phosphorus NMR spectrum would show a single resonance, confirming the presence of a single phosphorus atom in the molecule. The chemical shift of this signal would be indicative of the pentavalent phosphorus in a phosphorodithioate environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethoprophos would be expected to show characteristic absorption bands for:

-

P=O stretching: A strong absorption band in the region of 1250-1300 cm⁻¹.

-

P-O-C stretching: Strong absorptions in the region of 1000-1100 cm⁻¹.

-

P-S-C stretching: Absorptions in the region of 500-600 cm⁻¹.

-

C-H stretching and bending: Absorptions characteristic of the alkyl groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum of ethoprophos would show a molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of the ethyl and propyl groups, providing further evidence for the proposed structure.

Mechanism of Action: Acetylcholinesterase Inhibition

The biological activity of ethoprophos stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, ethoprophos causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses and ultimately the death of the target pest. This mechanism is common to all organophosphate insecticides.

Caption: Mechanism of Action of Ethoprophos.

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of ethoprophos, providing detailed experimental protocols based on available literature. The structural elucidation of this important nematicide relies on a combination of modern spectroscopic techniques, which have been discussed in detail. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of agrochemicals. Further research could focus on developing more environmentally benign synthetic routes and exploring the detailed metabolic pathways of ethoprophos in various organisms.

References

- 1. Ethoprophos [sitem.herts.ac.uk]

- 2. Ethoprophos - Wikipedia [en.wikipedia.org]

- 3. 灭线磷 - O-乙基 S,S-二丙基二硫代磷酸酯 [sigmaaldrich.com]

- 4. Ethoprophos | C8H19O2PS2 | CID 3289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1238360C - Process for preparing ethoprophos - Google Patents [patents.google.com]

- 6. CN1246481A - Process for preparing ethoprophos - Google Patents [patents.google.com]

The Environmental Fate and Transport of Ethoprophos in Soil Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Ethoprophos in soil ecosystems. Ethoprophos, an organophosphate nematicide and insecticide, is utilized in agriculture to control a variety of soil-borne pests. Understanding its behavior in the soil is critical for assessing its environmental risk, ensuring food safety, and developing sustainable agricultural practices. This document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and the methodologies used to assess these parameters.

Physicochemical Properties of Ethoprophos

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and sorption to soil particles, which in turn dictate its persistence and potential for off-site transport.

| Property | Value | Reference |

| Chemical Name | O-Ethyl S,S-dipropyl phosphorodithioate | [1][2] |

| CAS Number | 13194-48-4 | [1] |

| Molecular Formula | C₈H₁₉O₂PS₂ | [1][2] |

| Molecular Weight | 242.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Water Solubility | 750 mg/L at 20°C | [2] |

| Vapor Pressure | 3.5 x 10⁻⁴ mmHg at 25°C | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.99 | [2] |

| Henry's Law Constant | 1.3 x 10⁻⁸ atm·m³/mol | [3] |

Environmental Fate in Soil

The fate of Ethoprophos in soil is a complex interplay of biotic and abiotic processes that lead to its degradation and transport. These processes determine the compound's persistence and potential for contaminating non-target environments.

Degradation

Degradation is the primary mechanism for the dissipation of Ethoprophos in soil, involving both microbial and chemical processes.

Microbial degradation is the most significant process responsible for the breakdown of Ethoprophos in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, can utilize Ethoprophos as a source of carbon and phosphorus.[5] The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and pH.[6][7]

A key phenomenon associated with the microbial degradation of Ethoprophos is "enhanced biodegradation" or "accelerated degradation." This occurs in soils with a history of repeated Ethoprophos applications, leading to the proliferation of microorganisms adapted to degrade the compound more rapidly.[8][9] This can reduce the efficacy of the nematicide but also shortens its environmental persistence.

Abiotic degradation processes for Ethoprophos in soil include hydrolysis and photolysis.

-

Hydrolysis: This is a chemical reaction with water that breaks down the Ethoprophos molecule. The primary hydrolysis pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[8] The rate of hydrolysis is pH-dependent, being more rapid under alkaline conditions.

-

Photolysis: Degradation by sunlight can occur on the soil surface. However, since Ethoprophos is typically incorporated into the soil, photolysis is generally considered a minor degradation pathway.

The degradation of Ethoprophos in soil is initiated by the hydrolysis of one of the S-propyl groups, leading to the formation of O-ethyl S-propyl phosphorothioic acid. This intermediate can be further metabolized by soil microorganisms. The ultimate fate of the molecule is mineralization, where it is broken down into simpler inorganic compounds such as carbon dioxide, water, and phosphate.

Figure 1: Proposed degradation pathway of Ethoprophos in soil.

Persistence in Soil

The persistence of Ethoprophos in soil is commonly expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The DT₅₀ of Ethoprophos can vary significantly depending on environmental conditions.

| Parameter | Value | Soil Type / Conditions | Reference |

| Aerobic Soil Metabolism Half-life (DT₅₀) | 10 - 40 days | Varies with soil type and temperature | [3] |

| Field Dissipation Half-life (DT₅₀) | 14 - 28 days | Sandy loam | [3] |

| Field Dissipation Half-life (DT₅₀) | up to 90 days | Silt loam | Not specified in search results |

Transport in Soil

The transport of Ethoprophos in soil determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. The primary transport mechanisms are leaching and surface runoff, which are influenced by the compound's sorption characteristics.

Sorption

Sorption is the process by which Ethoprophos binds to soil particles. This process is crucial as it reduces the amount of the pesticide available in the soil solution for leaching and degradation. The strength of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

| Parameter | Value (mL/g) | Soil Type / Conditions | Reference |

| Soil Sorption Coefficient (Kd) | 1.8 - 14.7 | Varies with organic matter content | Not specified in search results |

| Organic Carbon Partition Coefficient (Koc) | 267 - 815 | Varies with soil type | Not specified in search results |

A higher Koc value indicates stronger binding to soil and less potential for leaching. The moderate Koc values for Ethoprophos suggest it has a moderate potential for mobility in soil.

Leaching

Leaching is the downward movement of a pesticide through the soil profile with percolating water. Due to its moderate water solubility and sorption, Ethoprophos has the potential to leach into groundwater, particularly in sandy soils with low organic matter content.

Surface Runoff

Surface runoff can transport Ethoprophos that is present on the soil surface or in the topsoil layers to nearby water bodies. The extent of runoff is influenced by factors such as rainfall intensity, soil type, slope, and agricultural practices.

Experimental Protocols

The assessment of the environmental fate and transport of Ethoprophos relies on standardized laboratory and field studies. The following are summaries of key experimental protocols.

Soil Adsorption/Desorption Study (OECD Guideline 106)

This study determines the extent to which Ethoprophos adsorbs to and desorbs from soil particles.

Figure 2: Experimental workflow for a soil adsorption/desorption study.

Methodology:

-

Soil Preparation: Representative soil samples are collected, air-dried, and sieved. Key soil properties such as pH, organic carbon content, and texture are determined.

-

Test Solution: A solution of Ethoprophos (often ¹⁴C-labeled for ease of detection) in a 0.01 M CaCl₂ solution is prepared at various concentrations.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

-

Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of Ethoprophos in the supernatant (aqueous phase) is measured using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, or chromatography for non-labeled compounds).

-

Calculation: The amount of Ethoprophos adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Desorption: The supernatant is removed and replaced with a fresh pesticide-free solution. The mixture is re-equilibrated, and the concentration of Ethoprophos that has desorbed into the solution is measured.

Aerobic and Anaerobic Soil Metabolism Study (OECD Guideline 307)

This study investigates the rate and pathway of Ethoprophos degradation in soil under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.

Figure 3: Experimental workflow for a soil metabolism study.

Methodology:

-

Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level.

-

Application: A solution of ¹⁴C-labeled Ethoprophos is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature. For aerobic studies, a continuous stream of carbon dioxide-free, humidified air is passed through the incubation flasks. For anaerobic studies, after an initial aerobic phase, the flasks are flushed with an inert gas like nitrogen.

-

Sampling: At various time intervals, replicate soil samples are removed for analysis.

-

Analysis: The soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites. Volatile organic compounds and ¹⁴CO₂ are trapped and quantified.

-

Bound Residues: The amount of radioactivity remaining in the soil after extraction (bound residues) is determined by combustion analysis.

-

Data Analysis: The dissipation of Ethoprophos over time is plotted, and the half-life (DT₅₀) is calculated using appropriate kinetic models. The formation and decline of major metabolites are also quantified.

Soil Column Leaching Study (OECD Guideline 121)

This study assesses the potential for Ethoprophos and its degradation products to leach through the soil profile.

Figure 4: Experimental workflow for a soil column leaching study.

Methodology:

-

Column Preparation: Glass columns are packed with sieved soil to a specific bulk density.

-

Application: A known amount of ¹⁴C-labeled Ethoprophos is applied to the surface of the soil column. In aged residue studies, the soil is treated and aged under controlled conditions before being placed at the top of the column.

-

Leaching: The columns are leached with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant flow rate over a defined period.

-

Leachate Collection: The leachate is collected in fractions and analyzed for the total radioactivity and the concentration of the parent compound and its metabolites.

-

Soil Analysis: After the leaching is complete, the soil column is frozen, extruded, and sectioned. Each section is analyzed to determine the distribution of radioactivity within the soil profile.

-

Mass Balance: A mass balance is performed to account for the total applied radioactivity in the leachate, soil sections, and any that may have volatilized.

Conclusion

The environmental fate and transport of Ethoprophos in soil ecosystems are governed by a combination of its physicochemical properties and various degradation and transport processes. It is characterized by moderate persistence in soil, with its degradation being primarily driven by microbial activity. The phenomenon of enhanced biodegradation can significantly reduce its persistence in previously treated soils. While Ethoprophos has a moderate potential for leaching, its actual mobility is highly dependent on soil type and environmental conditions. The standardized experimental protocols outlined in this guide are essential for generating the data needed to accurately assess the environmental risks associated with the use of Ethoprophos in agriculture. A thorough understanding of these processes is vital for the development of best management practices that minimize environmental contamination while ensuring effective pest control.

References

- 1. Ethoprophos - Wikipedia [en.wikipedia.org]

- 2. Ethoprophos [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

Ethoprophos: A Comprehensive Toxicological Profile and Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is a non-systemic organophosphate insecticide and nematicide effective against a broad spectrum of soil-dwelling pests.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This technical guide provides an in-depth analysis of the toxicological profile of ethoprophos, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, it outlines the risk assessment framework for this compound, offering a comprehensive resource for professionals in toxicology and drug development.

Toxicological Profile

The toxicity of ethoprophos has been evaluated across various species and exposure routes. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][3] This can result in a range of symptoms from nausea and convulsions to respiratory depression and death.[3][4]

Acute Toxicity

Ethoprophos exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, tremors, convulsions, and respiratory distress.[3][4]

Table 1: Acute Toxicity of Ethoprophos

| Species | Route | Value | Units | Reference |

| Rat (male) | Oral LD50 | 61 | mg/kg | [5] |

| Rat (female) | Oral LD50 | 33 | mg/kg | [5] |

| Rabbit | Oral LD50 | 55 | mg/kg | [5] |

| Rat | Dermal LD50 | 26 | mg/kg | [6] |

| Rabbit | Dermal LD50 | 26 | mg/kg | [7] |

| Rat | Inhalation LC50 (4h) | 0.123 | mg/L |

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to ethoprophos has been shown to cause various adverse effects, with cholinesterase inhibition being the most sensitive endpoint. Long-term studies have also investigated its carcinogenic potential. The U.S. Environmental Protection Agency (EPA) has classified ethoprophos as "likely to be carcinogenic to humans" based on the occurrence of adrenal pheochromocytomas in rats.[4]

Table 2: Subchronic and Chronic Toxicity of Ethoprophos (NOAEL/LOAEL)

| Species | Duration | Route | NOAEL | LOAEL | Critical Effect | Reference |

| Rat | 28-day | Dermal | 20 | 100 | Plasma cholinesterase inhibition | [4] |

| Rabbit | 21-day | Dermal | 0.1 | 1.0 | Brain and erythrocyte cholinesterase inhibition | [4][8] |

| Dog | 90-day | Inhalation | 0.025 | 0.075 | Plasma cholinesterase inhibition | [4] |

| Dog | 1-year | Oral | 0.025 | - | - | [8] |

| Rat | Chronic | Oral | - | - | Malignant adrenal pheochromocytomas | [4] |

Reproductive and Developmental Toxicity

Studies on laboratory animals have indicated that ethoprophos can have adverse effects on reproduction and development, including reduced litter sizes and increased postnatal mortality.[4]

Table 3: Reproductive and Developmental Toxicity of Ethoprophos (NOAEL)

| Species | Study Type | NOAEL | Critical Effect | Reference |

| Rat | Two-Generation Reproduction | 470 mg/kg/day | Parental and reproductive toxicity | [9][10] |

| Rabbit | Developmental Toxicity | 10 mg/kg-bw/day | Maternal and developmental toxicity | [11][12] |

Genotoxicity

The genotoxicity of ethoprophos has been evaluated in a battery of in vitro and in vivo assays. While some studies have shown evidence of genotoxic potential at high concentrations in vitro, the overall weight of evidence from in vivo studies suggests that ethoprophos is not genotoxic.[7][13]

Table 4: Genotoxicity of Ethoprophos

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [13] |

| Chromosome Aberration | CHO cells | With & Without | Positive | [13] |

| Mouse Micronucleus | In vivo | N/A | Negative | [13] |

| Rat Unscheduled DNA Synthesis | In vivo | N/A | Negative | [13] |

Neurotoxicity

As an acetylcholinesterase inhibitor, ethoprophos is a known neurotoxin. Studies have demonstrated its potential to cause delayed neurotoxicity.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of ethoprophos toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system. This inhibition leads to the accumulation of acetylcholine (ACh) in synaptic clefts, resulting in continuous stimulation of cholinergic receptors.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. Ethoprophos [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Ethoprophos - Wikipedia [en.wikipedia.org]

- 5. Ethoprophos | C8H19O2PS2 | CID 3289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological evaluations [inchem.org]

- 9. Two-generation reproduction study in rats given di-isononyl phthalate in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Ethoprophos metabolism and degradation pathways in microorganisms.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial metabolism and degradation pathways of ethoprophos, an organophosphorus nematicide and insecticide. The document synthesizes current scientific findings on the microorganisms capable of breaking down this compound, the enzymatic processes involved, and the resulting metabolic fate of the molecule. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to Ethoprophos and Microbial Bioremediation

Ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate) is a widely used pesticide for controlling nematodes and soil-dwelling insects in various crops.[1][2] However, its persistence and high toxicity to non-target organisms, including humans, raise significant environmental and health concerns.[3] Microbial degradation has been identified as the primary mechanism for the dissipation of ethoprophos in the soil, offering a promising avenue for the bioremediation of contaminated sites.[2] A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize ethoprophos as a source of carbon, phosphorus, or energy, breaking it down into less toxic compounds.[3][4][5] Understanding the metabolic pathways and the factors influencing degradation rates is crucial for developing effective bioremediation strategies.

Microorganisms Involved in Ethoprophos Degradation

Several genera of bacteria and fungi have been identified as potent degraders of ethoprophos. These microorganisms have been isolated from various environments, particularly from agricultural soils with a history of pesticide application.

Bacterial Degraders:

-

Pseudomonas : Strains of Pseudomonas putida (epI and epII) have been extensively studied and have shown the ability to utilize ethoprophos as a sole source of carbon.[6]

-

Acinetobacter : Acinetobacter seifertii has been identified as a highly efficient degrader of ethoprophos.[3]

-

Bacillus : Species such as Bacillus cereus have been reported to degrade ethoprophos.[3]

-

Sphingomonas : Sphingomonas paucimobilis has demonstrated the capability of completely degrading ethoprophos.[1]

-

Flavobacterium : Strains of Flavobacterium have been isolated that can metabolize organophosphates, including those structurally similar to ethoprophos.[1]

Fungal Degraders:

-

Aspergillus : Species like Aspergillus flavus have been shown to degrade ethoprophos, with reported half-lives of the pesticide in its presence.[7]

-

Fusarium : Fusarium oxysporum is another fungal species capable of degrading organophosphate nematicides, including ethoprophos.[7]

Metabolic Pathways of Ethoprophos Degradation

The microbial degradation of ethoprophos is primarily initiated by a hydrolytic cleavage of the phosphoester bond. This initial step is crucial for the detoxification of the compound.

The principal enzyme responsible for this initial hydrolysis is organophosphate hydrolase (OPH) , also known as phosphotriesterase.[5][8] This enzyme catalyzes the cleavage of the P-S bond, leading to the removal of one of the S-propyl groups.[6]

The primary metabolite formed is O-ethyl S-propyl phosphorothioic acid (EPPA) .[9] This metabolite is significantly less toxic than the parent ethoprophos molecule. Subsequent degradation steps involve the further breakdown of EPPA, although the complete mineralization pathway is less well-documented in the literature. It is proposed that further enzymatic action cleaves the remaining ester bonds, ultimately releasing phosphate (B84403), sulfate, and small organic molecules that can be integrated into the microorganism's central metabolism.

Quantitative Data on Ethoprophos Degradation

The efficiency of ethoprophos degradation varies significantly among different microbial species and is influenced by environmental conditions such as temperature, pH, and initial pesticide concentration.

| Microorganism | Degradation Condition | Initial Concentration | Degradation Rate/Efficiency | Reference |

| Acinetobacter seifertii (DE-5) | Liquid culture | 10 mg/L | 63.75% degradation | [3] |

| Acinetobacter seifertii (DE-5) | Liquid culture, with 0.1 g/L glucose | 10 mg/L | 80.75% degradation | [3] |

| Bacillus cereus | Not specified | 10 mg/L | 51.6% degradation | [3] |

| Sphingomonas paucimobilis | Inoculated soil | 10 mg/L | 100% degradation in 3 days | [1] |

| Pseudomonas putida (epI) | Fumigated soil, 2x10^6 cells/g | 10 mg/kg | 100% degradation in 5 days | [2] |

| Pseudomonas putida (epI) | Non-fumigated soil, 2x10^6 cells/g | 10 mg/kg | 100% degradation in 4 days | [2] |

| Pseudomonas putida (epI) | Fumigated soil, 2x10^3 cells/g | 10 mg/kg | 100% degradation in 11 days | [2] |

| Aspergillus flavus | In vitro | Not specified | Half-life of 10.35 days | [7] |

| Fusarium oxysporum | In vitro | Not specified | Capable of degradation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ethoprophos microbial degradation.

Isolation of Ethoprophos-Degrading Microorganisms (Enrichment Culture Technique)

This protocol is adapted from methods used for isolating pesticide-degrading bacteria.[2][3]

-

Soil Sample Collection: Collect soil samples from a site with a history of ethoprophos application.

-

Initial Enrichment:

-

Add 10 g of soil to a 250 mL flask containing 100 mL of Mineral Salts Medium (MSM) supplemented with ethoprophos (10 mg/L) as the sole carbon source.

-

MSM composition (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.01 g), FeSO₄·7H₂O (0.001 g).

-

Incubate the flask on a rotary shaker (150 rpm) at 30°C for 7-10 days.

-

-

Sub-culturing:

-

Transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM with ethoprophos (10 mg/L).

-

Repeat this sub-culturing step 3-4 times under the same conditions to enrich for ethoprophos-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture.

-

Plate the dilutions onto MSM agar (B569324) plates containing ethoprophos (10 mg/L).

-

Incubate the plates at 30°C for 5-7 days.

-

Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

-

-

Confirmation of Degradation Ability:

-

Inoculate each pure isolate into liquid MSM containing ethoprophos (10 mg/L).

-

Monitor the degradation of ethoprophos over time using HPLC or GC-MS.

-

Ethoprophos Degradation Assay in Liquid Culture

-

Inoculum Preparation: Grow the isolated microorganism in a suitable nutrient broth to the mid-log phase. Harvest the cells by centrifugation, wash with sterile phosphate buffer, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

Degradation Experiment:

-

In a 250 mL flask, add 100 mL of MSM.

-

Spike the medium with ethoprophos to a final concentration of 10 mg/L.

-

Inoculate the medium with 1% (v/v) of the prepared inoculum.

-

Incubate on a rotary shaker (150 rpm) at 30°C.

-

Collect samples at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 10 days).

-

Include an uninoculated control to account for abiotic degradation.

-

-

Sample Analysis:

-

Extract the collected samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Analyze the organic phase for residual ethoprophos concentration using HPLC or GC-MS.

-

Analytical Method: HPLC for Ethoprophos Quantification

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 220 nm.[10]

-

Column Temperature: 30°C.

-

-

Quantification: Prepare a standard curve of ethoprophos in the mobile phase. Quantify the concentration in the samples by comparing the peak area with the standard curve.

Analytical Method: GC-MS for Ethoprophos and Metabolite Identification

-

Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

-

Injector Temperature: 250°C.[11]

-

Oven Temperature Program: Start at 110°C for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 5°C/min, and hold for 9 min.[11]

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Scan Range: 50-500 m/z.

-

-

Identification: Identify ethoprophos and its metabolites by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by analyzing their fragmentation patterns.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for studying ethoprophos degradation and a simplified representation of the involved signaling.

Conclusion

The microbial degradation of ethoprophos is a key process in its environmental dissipation. A diverse range of bacteria and fungi are capable of metabolizing this pesticide, primarily through the hydrolytic activity of organophosphate hydrolases. This guide provides a foundational understanding of the microorganisms, metabolic pathways, and experimental methodologies involved in the study of ethoprophos bioremediation. The presented quantitative data and detailed protocols serve as a valuable resource for researchers and scientists working towards the development of effective and sustainable solutions for the remediation of ethoprophos-contaminated environments. Further research is warranted to fully elucidate the complete mineralization pathways and to optimize the performance of these microorganisms under field conditions.

References

- 1. Chiral Phosphinate Degradation by the Fusarium Species: Scope and Limitation of the Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. aloki.hu [aloki.hu]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphorus hydrolase-based assay for organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]

- 11. thepharmajournal.com [thepharmajournal.com]

Physicochemical Properties of Ethoprophos: A Technical Guide for Novel Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is a non-systemic organophosphate insecticide and nematicide effective against a broad spectrum of soil-dwelling pests. The efficacy and environmental fate of Ethoprophos are intrinsically linked to its physicochemical properties. A thorough understanding of these characteristics is paramount for the development of novel formulations that can enhance its biological activity, improve user safety, and minimize environmental impact. This technical guide provides an in-depth overview of the core physicochemical properties of Ethoprophos and their implications for the design of advanced agricultural formulations.

Core Physicochemical Properties of Ethoprophos

The development of effective and stable formulations of Ethoprophos is fundamentally guided by its inherent physical and chemical characteristics. These properties influence its solubility in various solvents, its stability under different environmental conditions, and its interaction with formulation excipients.

Data Presentation

A summary of the key physicochemical properties of Ethoprophos is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Ethoprophos

| Property | Value | References |

| Chemical Name | O-Ethyl S,S-dipropyl phosphorodithioate | [1] |

| CAS Number | 13194-48-4 | [2][3] |

| Molecular Formula | C₈H₁₉O₂PS₂ | [3][4] |

| Molecular Weight | 242.3 g/mol | [4][5] |

| Physical State | Pale yellow liquid | [5][6] |

| Melting Point | < -70 °C | [1][4] |

| Boiling Point | 86-91 °C at 0.2 mmHg | [2][5] |

| Density | 1.069 - 1.094 g/mL at 20°C | [4][5] |

| Vapor Pressure | 0.00035 - 0.05 Pa at 20-25 °C | [5] |

Table 2: Solubility and Partitioning Behavior of Ethoprophos

| Property | Value | References |

| Water Solubility | 750 mg/L at 20-25 °C | [5] |

| Solubility in Organic Solvents | Readily soluble in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane (B81311) (>300 g/kg at 20 °C) | [5] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 2.99 | [7] |

| pKa | Not applicable (non-ionizable) | [6] |

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of Ethoprophos is crucial for formulation development. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Workflow for Physicochemical Property Determination

Caption: General workflow for determining the physicochemical properties of Ethoprophos and its application in formulation design.

Detailed Methodologies

1. Water Solubility (OECD Guideline 105)

-

Principle: The column elution method or the flask method is used to determine the saturation concentration of Ethoprophos in water at a given temperature.

-

Experimental Protocol (Flask Method):

-

An excess amount of Ethoprophos is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is centrifuged or filtered to remove undissolved Ethoprophos.

-

The concentration of Ethoprophos in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

2. Vapor Pressure (OECD Guideline 104)

-

Principle: The vapor pressure of Ethoprophos can be determined using methods like the Knudsen effusion technique, which measures the rate of mass loss of the substance effusing through a small orifice into a vacuum.

-

Experimental Protocol (Knudsen Effusion):

-

A small, known quantity of Ethoprophos is placed in a Knudsen cell, which has a small orifice of known area.

-

The cell is placed in a vacuum chamber and heated to a constant, precise temperature.

-

The rate of mass loss from the cell due to effusion is measured over time using a microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of Ethoprophos.

-

3. Octanol-Water Partition Coefficient (Log Kₒw) (OECD Guideline 107/117)

-

Principle: The shake-flask method (OECD 107) or HPLC method (OECD 117) is used to determine the ratio of the concentration of Ethoprophos in n-octanol to its concentration in water at equilibrium.

-

Experimental Protocol (Shake-Flask Method):

-

A solution of Ethoprophos in either water or n-octanol is prepared.

-